N-o-Dicarbobenzoxy-L-tyrosine

Description

Contextualizing L-Tyrosine within Amino Acid Chemistry and Its Functional Group Reactivity

L-tyrosine is an aromatic amino acid distinguished by a phenol (B47542) group on its side chain. nih.gov This structure imparts both hydrophobic and polar characteristics to the molecule. sigmaaldrich.com The functional groups of L-tyrosine—the α-amino group, the α-carboxylic acid group, and the phenolic hydroxyl group—each possess distinct reactivity that must be managed during chemical synthesis. academie-sciences.fr

The α-amino group is nucleophilic, while the α-carboxylic acid group can be converted into a reactive acylating agent. The phenolic hydroxyl group on the side chain is also nucleophilic and can undergo undesirable side reactions, such as acylation, during peptide coupling if left unprotected. peptide.combibliomed.org Furthermore, the tyrosine side chain is susceptible to oxidation, which can lead to the formation of dityrosine (B1219331) cross-links or other modifications. nih.govnih.gov The inherent reactivity of these functional groups necessitates the use of protecting groups to achieve specific and high-yield synthesis of tyrosine-containing peptides. nih.gov

Rationale for Amino Acid Side Chain and Backbone Protection in Chemical Synthesis

The primary goal of peptide synthesis is the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. wikipedia.org To prevent self-coupling, polymerization, and other unwanted side reactions, it is essential to temporarily block the reactive functional groups on both the amino acid backbone (the α-amino and α-carboxyl groups) and the side chains. wikipedia.orgbiosynth.com

Protecting groups are chemical moieties that are selectively introduced to mask a reactive functional group and can be removed under specific conditions without affecting the newly formed peptide bond or other protecting groups. biosynth.comcreative-peptides.com This concept of "orthogonal protection" is crucial, allowing for the sequential deprotection of specific groups as the peptide chain is elongated. biosynth.com For instance, a temporary protecting group on the α-amino group is removed after each coupling step, while "permanent" side-chain protecting groups remain until the final stage of synthesis. creative-peptides.com The use of protecting groups is fundamental to achieving the synthesis of peptides with high purity and biological activity. creative-peptides.comgasesgrit.com

Historical Development and Significance of Carbobenzoxy (Cbz) Protecting Groups in Organic Synthesis

The field of synthetic peptide chemistry was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as the first readily removable protecting group for amines. numberanalytics.comtotal-synthesis.comrsc.orgnih.govresearchgate.net The Cbz group is introduced by reacting an amine with benzyl (B1604629) chloroformate in the presence of a base, forming a stable carbamate (B1207046). numberanalytics.comwikipedia.org

The significance of the Cbz group lies in its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis (e.g., using H₂/Pd-C), which cleaves the group to yield the free amine, toluene (B28343), and carbon dioxide. total-synthesis.comwikipedia.orgmasterorganicchemistry.com This mild deprotection method leaves other functional groups intact, making it a valuable tool in complex multi-step syntheses. masterorganicchemistry.com The introduction of the Cbz group enabled the controlled, stepwise synthesis of oligopeptides for the first time, laying the groundwork for modern peptide chemistry. total-synthesis.comresearchgate.net

Overview of N-o-Dicarbobenzoxy-L-tyrosine as a Strategic Synthon

N-o-Dicarbobenzoxy-L-tyrosine is a derivative of L-tyrosine where both the α-amino group and the phenolic hydroxyl group are protected by benzyloxycarbonyl (Cbz) groups. chemsrc.comuni-marburg.de This double protection makes it a valuable "synthon," a term for a building block used in chemical synthesis that represents a specific structural unit of a larger target molecule. wikipedia.org

By protecting both reactive sites on the L-tyrosine molecule, N-o-Dicarbobenzoxy-L-tyrosine allows for the selective reaction of its free carboxylic acid group. This is particularly useful in peptide synthesis, where it can be coupled with another amino acid or peptide without the risk of side reactions at the amino or phenolic hydroxyl groups. researchgate.net The Cbz groups can then be removed simultaneously in a subsequent step, typically through hydrogenolysis, to reveal the native tyrosine residue within the peptide chain. thalesnano.comgoogle.com The use of N-o-Dicarbobenzoxy-L-tyrosine thus provides a strategic and controlled approach to incorporating tyrosine into peptides.

Physicochemical Properties of N-o-Dicarbobenzoxy-L-tyrosine:

| Property | Value |

| Molecular Formula | C25H23NO7 |

| Molecular Weight | 449.45 g/mol |

| CAS Number | 29713-96-0 |

Data sourced from PubChem and other chemical databases. a2bchem.com

Physicochemical Properties of Carbobenzoxy-L-tyrosine:

| Property | Value |

| Molecular Formula | C17H17NO5 |

| Molecular Weight | 315.32 g/mol |

| CAS Number | 1164-16-5 |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Data sourced from PubChem. nih.gov

Physicochemical Properties of L-Tyrosine:

| Property | Value |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 60-18-4 |

| Solubility in water | 0.453 g/L at 25 °C |

Structure

3D Structure of Parent

Properties

IUPAC Name |

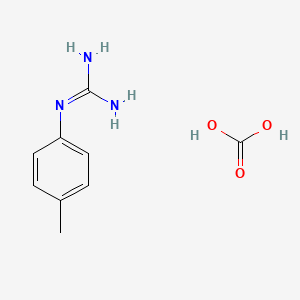

carbonic acid;2-(4-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.CH2O3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUPQMPIUZBDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972720 | |

| Record name | Carbonic acid--N-(4-methylphenyl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57228-29-2 | |

| Record name | Carbonic acid--N-(4-methylphenyl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N O Dicarbobenzoxy L Tyrosine

Direct Acylation Strategies for Dual Amino and Phenolic Hydroxyl Protection

Direct acylation involves the simultaneous protection of both the α-amino group and the phenolic hydroxyl group of L-tyrosine in a single synthetic step. This approach is often favored for its procedural simplicity and atom economy. The primary acylating agent used for this purpose is benzyl (B1604629) chloroformate (Cbz-Cl). The reaction is typically conducted under basic conditions, which deprotonate the functional groups, increasing their nucleophilicity and facilitating the reaction with the electrophilic Cbz-Cl. However, the use of unprotected tyrosine can lead to acylation of the phenol (B47542) group due to the nucleophilicity of the phenolate (B1203915) ion under these basic conditions. researchgate.net

Achieving selective and high-yield protection through direct acylation requires careful optimization of reaction conditions. Key parameters that influence the reaction's outcome include temperature, pH, and the rate of reagent addition. The Schotten-Baumann reaction conditions are frequently adapted for this purpose, involving an aqueous alkaline solution to facilitate the reaction.

Maintaining an optimal pH is crucial. The amino group is generally more nucleophilic than the phenolic hydroxyl group at a moderately basic pH. However, at higher pH values, the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenolate ion becomes significant, promoting O-acylation. Therefore, a delicate balance must be struck to ensure both groups react completely without promoting side reactions. Gradual addition of benzyl chloroformate and the base (e.g., sodium hydroxide) helps to control the reaction's exothermicity and maintain the desired pH range throughout the process.

The stoichiometry of the reagents is a critical factor in direct acylation. A molar excess of benzyl chloroformate is required to ensure the complete protection of both functional groups. Typically, at least two equivalents of Cbz-Cl are necessary per equivalent of L-tyrosine. An excess of base is also used to neutralize the hydrochloric acid byproduct generated during the reaction and to maintain the necessary alkaline environment.

The choice of solvent system also plays a significant role. While the reaction is often performed in a biphasic system of water and an organic solvent, the specific organic solvent can influence reaction efficiency. Solvents must be capable of dissolving the acylating agent and facilitating its interaction with the water-soluble amino acid.

The following table summarizes the impact of different solvent systems on the acylation reaction, based on findings in related amino acid protection methodologies.

| Solvent System | Base | Temperature (°C) | Typical Yield (%) | Notes |

| Dioxane/Water | NaOH | 0-5 | ~85-95 | Classic Schotten-Baumann conditions, good for solubility. ucla.edu |

| Acetone/Water | K₂CO₃ | Reflux | ~70-85 | Vigorous conditions may be required. nih.gov |

| Tetrahydrofuran (THF) | DIPEA | Room Temp | ~80-90 | Often used in modern peptide synthesis for its moderate polarity. unibo.it |

| Ethyl Acetate (B1210297) (EtOAc) | NaHCO₃ | Room Temp | ~75-85 | A greener alternative to chlorinated solvents and DMF. unibo.it |

This table is a representative summary based on typical conditions for N-protection of amino acids; specific yields for N,O-dicarbobenzoxy-L-tyrosine may vary.

Multistep Convergent Synthetic Routes

Multistep synthetic routes offer an alternative to direct acylation, providing greater control over selectivity by protecting the functional groups in a sequential manner. This approach can be particularly useful for minimizing the formation of incompletely protected intermediates or other side products.

A common multistep strategy involves the initial protection of the more reactive α-amino group, followed by the protection of the phenolic hydroxyl group in a subsequent step. For instance, L-tyrosine can first be reacted with one equivalent of benzyl chloroformate under carefully controlled pH to favor the formation of N-carbobenzoxy-L-tyrosine. After isolation and purification of this mono-protected intermediate, the phenolic hydroxyl group can be protected in a second reaction step under different conditions, often requiring a stronger base to deprotonate the less acidic phenol.

Another approach involves the temporary protection of the carboxylic acid, typically as a methyl or ethyl ester. google.com This prevents unwanted side reactions at the carboxylate group. The synthesis would proceed as follows:

Esterification: L-tyrosine is converted to its methyl ester hydrochloride using thionyl chloride in methanol. google.com

N-protection: The amino group of the L-tyrosine methyl ester is protected with benzyl chloroformate.

O-protection: The phenolic hydroxyl group is then protected.

Saponification: The methyl ester is hydrolyzed under basic conditions to yield the final N,O-Dicarbobenzoxy-L-tyrosine. nih.gov

Sequential routes, while more labor-intensive, often provide a cleaner product with higher purity, as intermediates can be purified at each stage. The controlled nature of the sequential addition of protecting groups minimizes the risk of side reactions.

The table below provides a comparative analysis of the two approaches.

| Feature | Direct Acylation (One-Pot) | Multistep Sequential Synthesis |

| Number of Steps | 1-2 (including workup) | 3-5 (including intermediate workups) |

| Overall Yield | Moderate to High | Potentially lower due to multiple steps |

| Purity | May require extensive purification | Generally higher purity |

| Control | Less control over selectivity | High control over each step |

| Time Efficiency | Higher | Lower |

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to peptide and amino acid synthesis to reduce environmental impact. unife.it For the synthesis of N,O-Dicarbobenzoxy-L-tyrosine, this involves the use of more environmentally benign solvents, reducing waste, and improving energy efficiency.

A primary target for green chemistry in this context is the replacement of hazardous solvents. mdpi.com For example, N,N-dimethylformamide (DMF), a common solvent in peptide synthesis, is now often replaced with greener alternatives like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibo.it These solvents are less toxic and are often derived from renewable resources.

Other green approaches include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating. researchgate.net Polar solvents are preferred for this type of reaction. mdpi.com

Biocatalysis: The use of enzymes, such as tyrosine phenol-lyase, can offer highly selective and environmentally friendly routes for synthesizing tyrosine derivatives, although their application for introducing protecting groups is still an emerging field. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct acylation strategies, in principle, offer better atom economy than multistep routes that involve the use and subsequent removal of temporary protecting groups.

By integrating these sustainable practices, the synthesis of N,O-Dicarbobenzoxy-L-tyrosine can be made more efficient and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Chiral Purity and Stereochemical Integrity Maintenance During Synthesis

The biological activity of peptides is critically dependent on the specific stereochemistry of their constituent amino acids. For N-o-Dicarbobenzoxy-L-tyrosine, maintaining the native L-configuration at the alpha-carbon (α-carbon) throughout the synthetic process is paramount. Any loss of stereochemical integrity, known as racemization, results in the formation of the D-enantiomer, which can lead to peptides with diminished or altered biological function. Therefore, advanced synthetic methodologies focus intently on controlling reaction conditions and reagent selection to preserve chiral purity.

The primary mechanism responsible for racemization in amino acid chemistry involves the formation of 5(4H)-oxazolone (or azlactone) intermediates. This occurs when the carboxyl group is activated, making the α-proton acidic and susceptible to abstraction by a base, which leads to a loss of stereochemistry. nih.gov The choice of the amino-protecting group is the first line of defense against this phenomenon.

Urethane-based protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group used in N-o-Dicarbobenzoxy-L-tyrosine, are known to be highly resistant to racemization. bachem.com Unlike simple acyl groups, the oxygen atom of the urethane (B1682113) linkage disfavors the formation of the oxazolone (B7731731) ring, thereby safeguarding the stereocenter. bachem.com

The introduction of the two Cbz groups onto L-tyrosine is typically achieved using benzyl chloroformate under Schotten- Baumann conditions. lscollege.ac.inwikipedia.org This reaction involves a two-phase solvent system (e.g., an organic solvent and water) where a base in the aqueous phase neutralizes the hydrochloric acid generated during the acylation. wikipedia.orgorganic-chemistry.org While the Cbz group provides inherent stability, careful control of reaction parameters is still necessary to prevent even minimal racemization. Key factors include:

Temperature: Low temperatures are maintained to minimize the rate of any potential side reactions, including proton abstraction.

Base and pH: The choice and concentration of the base are critical. A strong base or excessively high pH can increase the risk of racemization. researchgate.net

Reaction Time: The duration of the reaction is optimized to ensure complete protection without prolonged exposure to basic conditions.

While the synthesis of N-o-Dicarbobenzoxy-L-tyrosine itself is designed to be stereochemically robust, the ultimate purpose of this molecule is its use in peptide synthesis, where the risk of racemization is highest. During peptide bond formation, the carboxyl group of N-o-Dicarbobenzoxy-L-tyrosine must be activated. This activation step can render the α-proton acidic, creating a potential for racemization. nih.govpeptide.com

To mitigate this risk, coupling additives are frequently employed. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt) are added to the reaction mixture. peptide.comacs.orgrsc.org These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization and readily couples with the amino group of the next residue. peptide.com The use of these additives is a standard and highly effective strategy for maintaining stereochemical integrity during peptide synthesis. peptide.comacademie-sciences.fracademie-sciences.fr

The table below presents illustrative data on the effect of different coupling reagents and additives on the degree of racemization for a sensitive amino acid derivative during a model peptide coupling reaction, highlighting the importance of reagent selection.

| Coupling Reagent | Additive | Base | Resulting D-Isomer (%) | Reference |

|---|---|---|---|---|

| DIC | None | NMM | ~5.0% | nih.gov |

| DIC | HOBt | NMM | <0.5% | peptide.com |

| HATU | None | NMM | ~10.2% | nih.gov |

| HATU | None (Internal HOAt) | DIPEA | ~1.5% | acs.org |

| DIC | Oxyma | NMM | <0.2% | nih.gov |

Data is representative and compiled from studies on racemization-prone coupling reactions to illustrate the principles discussed.

Verification of the final product's chiral purity is a non-negotiable quality control step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and accurate method for separating and quantifying the L- and D-enantiomers, allowing for the precise determination of enantiomeric excess.

Role in Peptide and Protein Chemical Synthesis

Strategic Application as an Orthogonal Protecting Group for Tyrosine Residues

In multi-step chemical synthesis, particularly for complex molecules like peptides, orthogonal protection is a fundamental strategy. fiveable.me It involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.me This allows for the selective deprotection and modification of different functional groups within the same molecule at various stages of the synthesis. fiveable.me N,O-Dicarbobenzoxy-L-tyrosine is a prime example of a selectively protected amino acid designed for such strategies.

The α-amino group of L-tyrosine is protected by a carbobenzoxy (Cbz) group. nbinno.com This transformation converts the primary amine into a carbamate (B1207046), rendering it unreactive to the coupling conditions used to form peptide bonds. The Cbz group is stable under the mildly acidic or basic conditions used to remove other protecting groups, but it can be cleanly removed, typically through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or with strong acids like HBr in acetic acid. nih.gov This ensures that the amino group remains protected during the elongation of the peptide chain and is only deprotected at a desired stage. nbinno.com

The tyrosine side chain contains a reactive phenolic hydroxyl group. To prevent unwanted side reactions during peptide synthesis, such as O-acylation during coupling steps, this group also requires protection. nbinno.com In N,O-Dicarbobenzoxy-L-tyrosine, this hydroxyl group is protected by a second Cbz group, forming a benzyl (B1604629) carbonate ester. This protection is robust and stable throughout the synthesis but can be removed simultaneously with the N-terminal Cbz group under the same hydrogenolysis or strong acid conditions.

The key advantage of the Cbz group is its orthogonality with the two most common protecting group strategies in modern SPPS: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) regimes. fiveable.mebiomatik.com

Fmoc/tBu Strategy: The Fmoc group is used for temporary Nα-protection and is removed at each cycle with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. biomatik.com Side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), which are removed at the end of the synthesis along with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). biomatik.com The Cbz group is stable to both the basic conditions used for Fmoc removal and the moderate acidic conditions of TFA cleavage, allowing it to be retained if a fully protected peptide fragment is desired or removed selectively later.

Boc/Bzl Strategy: The Boc group serves as the temporary Nα-protection and is removed with a moderate acid like TFA at each step. biomatik.com Side-chain protecting groups are typically benzyl-based (Bzl) and are cleaved in the final step with a very strong acid, such as anhydrous hydrofluoric acid (HF). biomatik.com The Cbz group is generally stable to the repeated TFA treatments used for Boc removal but is cleaved by the final strong acid step (e.g., HF) or can be removed orthogonally via hydrogenolysis.

This compatibility allows chemists to design complex synthetic routes, such as preparing protected peptide fragments for subsequent ligation or performing on-resin modifications of specific side chains. peptide.com

| Protecting Group | Abbreviation | Typical Removal Conditions | Stability to Other Conditions |

|---|---|---|---|

| Carbobenzoxy | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd); Strong Acid (HBr/AcOH, HF) | Stable to mild base (Piperidine) and moderate acid (TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |

| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) | Stable to mild base and hydrogenolysis |

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. peptide.comyoutube.com This simplifies the process by allowing excess reagents and by-products to be removed by simple filtration and washing. bachem.com N,O-Dicarbobenzoxy-L-tyrosine can be effectively integrated into SPPS workflows, particularly in strategies that require orthogonal protection.

The choice of resin and linker is critical in SPPS as it determines the C-terminal functionality of the peptide (e.g., acid or amide) and the conditions required for final cleavage. biosynth.com N,O-Dicarbobenzoxy-L-tyrosine is compatible with various resins used in both Boc and Fmoc strategies.

Merrifield Resin: This is a classic resin for Boc-SPPS, where the peptide is linked via a benzyl ester. The final cleavage requires strong acids like HF, which would also remove the Cbz groups.

Wang Resin: Commonly used in Fmoc-SPPS, the peptide is attached through a p-alkoxybenzyl ester linker. peptide.com Final cleavage is achieved with TFA. Since Cbz groups are stable to TFA, a fully protected peptide fragment can be cleaved from the resin if desired.

2-Chlorotrityl Chloride (2-CTC) Resin: This acid-sensitive resin allows for the cleavage of the peptide under very mild acidic conditions, which can leave acid-labile side-chain protecting groups, including Cbz groups, intact. This makes it ideal for preparing protected peptide fragments.

The stability of the Cbz group to the conditions used with these common resins allows for its flexible incorporation into various synthetic plans.

During SPPS, each amino acid is added to the growing peptide chain through a coupling reaction, which forms a new peptide bond. The efficiency of this step is crucial; incomplete reactions lead to deletion sequences that are difficult to separate from the target peptide. iris-biotech.de

The incorporation of N,O-Dicarbobenzoxy-L-tyrosine can present a challenge due to steric hindrance. The two bulky Cbz groups can slow down the coupling reaction compared to less sterically hindered amino acids. To overcome this and ensure complete coupling, chemists often employ several strategies:

Use of Potent Coupling Reagents: Reagents that form highly reactive activated esters are used to drive the reaction to completion. nih.govmtak.hu Common examples include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with additives like Oxyma Pure, or aminium/uronium salts such as HBTU or HATU. researchgate.net

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can help ensure it reaches completion.

Double Coupling: The coupling step is performed twice with a fresh portion of the activated amino acid and reagents.

Monitoring the Reaction: A qualitative test, such as the Kaiser (ninhydrin) test, can be performed on a small sample of the resin to check for the presence of unreacted free amines, confirming whether the coupling was successful before proceeding to the next cycle. iris-biotech.de

Despite the potential for slower reaction rates, the use of optimized protocols allows for the efficient incorporation of N,O-Dicarbobenzoxy-L-tyrosine into peptide chains, enabling the synthesis of complex peptides that benefit from its unique protective group scheme.

| Reagent Class | Examples | Activating Mechanism |

|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a reactive O-acylisourea intermediate, often used with additives (e.g., Oxyma) to suppress side reactions. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Forms a highly reactive activated ester, leading to rapid and efficient coupling. |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate, known for high efficiency and low racemization. |

Utilization in Solution-Phase Peptide Synthesis Strategies

N,O-Dicarbobenzoxy-L-tyrosine serves as a key building block in classical solution-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain in a homogenous reaction medium. In this strategy, the reactive functional groups of the amino acids—the α-amino group and any side-chain functionalities—must be temporarily masked with protecting groups to prevent unwanted side reactions, such as self-polymerization, and to ensure the formation of the correct peptide sequence.

The compound features two carbobenzoxy (Cbz or Z) groups, which provide orthogonal protection for both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain. The N-α-carbobenzoxy group prevents the formation of peptide bonds at the wrong nitrogen, while the O-carbobenzoxy group protects the hydroxyl functionality from undesired reactions like acylation during the coupling steps. The Z-group is favored in solution-phase synthesis due to the crystalline nature of the resulting protected amino acids, which aids in purification, and its ability to suppress racemization during activation of the carboxyl group.

The general workflow for incorporating N,O-Dicarbobenzoxy-L-tyrosine into a peptide chain in solution-phase synthesis is as follows:

Activation: The carboxylic acid group of N,O-Dicarbobenzoxy-L-tyrosine is activated, typically using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it into an active ester.

Coupling: The activated amino acid is then reacted with the free amino group of another amino acid or a growing peptide chain, forming a new peptide bond.

Deprotection: After coupling, the N-α-carbobenzoxy group of the newly added residue is selectively removed to allow for the next coupling step. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. These conditions leave the O-benzyl protection on the tyrosine side chain and other acid-labile side-chain protecting groups intact.

This cycle is repeated until the desired peptide sequence is assembled. The O-carbobenzoxy group on the tyrosine side chain is typically removed during the final deprotection step, often using stronger acidic conditions or catalytic hydrogenation, which cleaves all benzyl-type protecting groups.

Table 1: Comparison of Common Protecting Group Strategies in Solution-Phase Synthesis

| Protecting Group Strategy | N-α-Protection | Side-Chain Protection (e.g., for Tyr-OH) | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| Carbobenzoxy (Z) | Z (Carbobenzoxy) | Bzl (Benzyl) or Z | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH | Suppresses racemization; crystalline derivatives. |

| t-Butoxycarbonyl (Boc) | Boc | Bzl (Benzyl) ethers | Trifluoroacetic Acid (TFA) | Mild acid cleavage allows for orthogonality with Z/Bzl. |

Application in the Synthesis of Modified and Post-Translationally Mimicked Peptides

N,O-Dicarbobenzoxy-L-tyrosine is a valuable precursor for the synthesis of phosphotyrosine-containing peptides, which are crucial tools for studying signal transduction pathways mediated by protein tyrosine kinases and phosphatases. The synthesis of these peptide analogs is most efficiently accomplished using a "building block" approach, where a pre-phosphorylated and protected tyrosine derivative is incorporated directly into the peptide sequence.

The synthesis of such a building block can begin with a selectively protected tyrosine derivative like N-α-carbobenzoxy-L-tyrosine (where the phenolic hydroxyl group is free). The synthesis proceeds via the following steps:

Phosphorylation: The free hydroxyl group of N-Z-L-tyrosine is phosphorylated. A common method involves phosphitylation using a phosphoramidite (B1245037) reagent (e.g., dibenzyl N,N-diethylphosphoramidite) in the presence of an activator like tetrazole, followed by oxidation of the resulting phosphite (B83602) triester to a phosphate (B84403) triester. nih.gov This yields N-α-carbobenzoxy-O-dibenzylphosphono-L-tyrosine. The benzyl groups on the phosphate are chosen for their stability and subsequent removal under conditions that also cleave the N-carbobenzoxy group.

Protecting Group Manipulation: For compatibility with modern solid-phase peptide synthesis, the N-α-carbobenzoxy group is often replaced with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This allows the building block, such as Fmoc-Tyr(PO(OBzl)₂)-OH, to be used in standard Fmoc-based peptide synthesis protocols.

Incorporation into Peptides: The resulting protected phosphotyrosine building block is then incorporated into the peptide chain using standard coupling methods. The phosphate-protecting benzyl groups are typically removed during the final acidolytic cleavage of the peptide from the resin. sigmaaldrich.com

This building block strategy prevents the side reactions and low yields associated with attempts to phosphorylate a tyrosine residue after it has already been incorporated into a larger peptide. nih.gov

Table 2: Common Building Blocks for Phosphotyrosine Peptide Synthesis

| Building Block | Phosphate Protection | N-α-Protection | Key Features |

|---|---|---|---|

| Fmoc-Tyr(PO(OBzl)OH)-OH | Mono-benzyl | Fmoc | Most commonly used, though the free acidic proton on phosphate can complicate coupling. sigmaaldrich.com |

| Fmoc-Tyr(PO₃H₂)-OH | Unprotected | Fmoc | Cost-effective, but coupling can be sluggish due to the unprotected phosphate. sigmaaldrich.com |

| Fmoc-Tyr(PO(NMe₂)₂)-OH | Bis(dimethylamide) | Fmoc | Offers good solubility and coupling efficiency; deprotection requires acidic conditions with water. sigmaaldrich.com |

While the direct bioconjugation of tyrosine residues is often performed on completed proteins, N,O-Dicarbobenzoxy-L-tyrosine can be used as a starting material for the synthesis of peptides that are site-specifically labeled at a tyrosine residue. This approach offers precise control over the location of the label.

A potential synthetic route involves the selective modification of the protected tyrosine amino acid before its incorporation into a peptide. This strategy relies on the differential reactivity of the two carbobenzoxy groups. The O-carbobenzoxy group is generally more labile to certain deprotection conditions than the N-carbobenzoxy group.

A plausible pathway for pre-synthesis labeling is:

Selective Deprotection: The O-carbobenzoxy group is selectively removed from N,O-Dicarbobenzoxy-L-tyrosine, leaving the N-α-carbobenzoxy group intact. This unmasks the phenolic hydroxyl group.

Labeling Reaction: The exposed hydroxyl group is then reacted with a labeling molecule, such as a fluorophore, biotin, or a spin label that has been equipped with a suitable reactive group (e.g., an alkyl halide). This reaction forms a stable ether linkage between the tyrosine side chain and the label.

Incorporation into Peptide: The newly synthesized labeled and N-protected tyrosine derivative is then incorporated into a peptide chain using standard solution-phase or solid-phase synthesis protocols.

This pre-incorporation labeling strategy ensures that the label is attached only at the desired tyrosine residue, avoiding the potential for non-specific labeling of other residues in the peptide chain.

Impact on Conformational Control and Secondary Structure Formation in Growing Peptides

The protecting groups used during peptide synthesis can have a significant impact on the conformational properties of the growing peptide chain. The two bulky carbobenzoxy groups present in N,O-Dicarbobenzoxy-L-tyrosine can exert considerable steric influence, which may play a role in directing the formation of secondary structures.

The benzyl groups of the Cbz protectors are large and sterically demanding. When N,O-Dicarbobenzoxy-L-tyrosine is incorporated into a peptide, these bulky groups can restrict the conformational freedom of the peptide backbone in the vicinity of the tyrosine residue. This steric hindrance can limit the possible values of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, effectively discouraging the formation of a random coil and potentially favoring more ordered secondary structures like β-turns or α-helices. nih.gov

For example, the presence of a sterically hindered protected amino acid can disrupt aggregation-prone β-sheet formation during synthesis, which is a common problem in the assembly of "difficult sequences." By preventing the peptide chain from fully extending, the bulky protecting groups can maintain the chain in a conformation that is more amenable to solvation and subsequent coupling reactions. While these protecting groups are ultimately removed, their transient influence during chain elongation can be critical for the successful synthesis of the final peptide. This effect is a general principle related to the use of bulky protecting groups in peptide chemistry. acs.orgthieme.de

Reactivity and Deprotection Mechanisms of the Dicarbobenzoxy Moiety

Mechanistic Studies of Carbobenzoxy Cleavage

The cleavage of the Cbz group is a critical step in synthetic chemistry, and various methods have been developed, each with a distinct mechanism. researchgate.net

Catalytic hydrogenolysis is the most common method for Cbz group removal. scientificupdate.com The process involves the cleavage of the C-O bond in the benzyl (B1604629) position.

The generally accepted mechanism proceeds via reduction with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.com This reaction breaks the benzyl-oxygen bond, releasing the unstable carbamic acid (for N-Cbz) or carbonic acid monoester (for O-Cbz), which then readily decarboxylates to yield the free amine or phenol (B47542), respectively, along with toluene (B28343) and carbon dioxide. total-synthesis.com

Besides gaseous H₂, hydrogen can be supplied by transfer hydrogenation agents, such as triethylsilane, in the presence of a palladium catalyst. missouri.eduorganic-chemistry.org This method offers a milder, neutral-condition alternative to using pressurized hydrogen gas. missouri.eduorganic-chemistry.org Research has shown that benzyloxycarbamates, the linkage type of the O-Cbz group, are often more labile and susceptible to hydrogenolysis than traditional benzyl ethers. nih.gov A novel protocol using nickel boride, generated in situ from nickel(II) chloride hexahydrate and sodium borohydride, has also proven effective for the deprotection of both N-Cbz and O-Cbz groups at ambient temperatures. researchgate.net

| Catalyst System | Hydrogen Source | Typical Conditions | Notes |

|---|---|---|---|

| Pd/C (5-10%) | H₂ (gas, 1 atm to 50 psi) | Methanol or Ethanol, Room Temperature | The most standard and widely used method. scientificupdate.comresearchgate.net |

| Pd(OAc)₂ / Charcoal | H₂ (gas, 1 atm) | Methanol, Room Temperature | An in-situ method for preparing an active Pd/C catalyst. missouri.eduorganic-chemistry.org |

| Pd/C | Triethylsilane (Et₃SiH) | Methanol or Dichloromethane (B109758), Room Temperature | A transfer hydrogenation method under mild, neutral conditions. organic-chemistry.orgthieme-connect.com |

| NiCl₂·6H₂O / NaBH₄ (Nickel Boride) | In situ from NaBH₄ | Methanol, Room Temperature | An efficient and inexpensive alternative to palladium catalysts. researchgate.net |

While the Cbz group is generally stable to mild acids, it can be cleaved under stronger acidic conditions. total-synthesis.com This property allows for orthogonal protection strategies in the presence of more acid-labile groups like tert-butoxycarbonyl (Boc).

The mechanism for acid-mediated cleavage typically involves the protonation of the carbamate (B1207046) or carbonate oxygen, followed by a nucleophilic attack (often SN2) by a counter-ion (e.g., bromide) at the benzylic carbon. total-synthesis.comepa.gov This releases benzyl bromide, carbon dioxide, and the protonated amine or phenol. epa.gov Commonly used reagents include hydrogen bromide (HBr) in glacial acetic acid. epa.govscispace.com

More recently, Lewis acid-mediated methods have been developed. A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups, even in the presence of other reducible functional groups. organic-chemistry.orgacs.org This approach offers a safer, metal-free alternative to hydrogenolysis. tdcommons.orghighfine.com

| Cleavage Type | Reagent | Typical Conditions | Mechanism |

|---|---|---|---|

| Strong Acid | HBr in Acetic Acid (33%) | Room Temperature | Protonation followed by SN2 attack by Br⁻. epa.gov |

| Lewis Acid | AlCl₃ / HFIP | Room Temperature | Lewis acid activation of the carbonyl oxygen. organic-chemistry.orgacs.org |

| Nucleophilic | 2-Mercaptoethanol (B42355) / K₃PO₄ | DMAc, 75 °C | SN2 attack by the thiolate at the benzylic carbon. chemistryviews.org |

| Nucleophilic | Sodium Methanethiolate | DMF, Room Temperature | SN2 attack by the thiolate at the benzylic carbon. scientificupdate.com |

Beyond hydrogenolysis and acidolysis, other strategies exist for Cbz removal, which can be advantageous for substrates sensitive to standard conditions.

Nucleophilic Cleavage: This approach utilizes a strong nucleophile to attack the benzylic carbon of the Cbz group in an SN2 fashion. scientificupdate.com This mechanism avoids the use of metals or strong acids. For instance, treatment with 2-mercaptoethanol in the presence of a base can efficiently cleave Cbz groups. chemistryviews.org The proposed mechanism involves nucleophilic attack by the thiolate on the benzylic carbon, leading to the formation of an unstable intermediate that collapses to the free amine, carbon dioxide, and the corresponding benzyl thioether. scientificupdate.comchemistryviews.org

Reductive Cleavage (Non-Hydrogenolytic): Alternative reductive methods can cleave the Cbz group without employing hydrogen gas. These can be particularly useful when other functional groups in the molecule are susceptible to hydrogenation. For example, tributylstannyl radicals can promote the deprotection of N-Cbz derivatives. researchgate.net Additionally, visible-light photoredox catalysis has emerged as a mild method where an excited photocatalyst transfers an electron to the Cbz group, generating a radical anion that fragments to cleave the C-O or C-N bond. researchgate.net

Selective Deprotection of N- versus O-Carbobenzoxy Groups

Achieving selective deprotection of the N-Cbz versus the O-Cbz group in N,O-Dicarbobenzoxy-L-tyrosine is challenging but crucial for stepwise synthesis. The differing reactivity of the carbamate (N-Cbz) and carbonate ester (O-Cbz) linkages can be exploited.

The O-Cbz group, as a carbonate, is generally more labile than the N-Cbz carbamate under certain conditions. While both are susceptible to hydrogenolysis, the O-Cbz group may be cleaved at a faster rate, potentially allowing for selective removal with careful control of reaction time and catalyst loading.

Furthermore, the electronic environment influences reactivity. For instance, inhibitors like ammonia (B1221849) or pyridine (B92270) have been shown to suppress the hydrogenolysis of O-benzyl ethers while allowing for the cleavage of N-Cbz groups. organic-chemistry.org This principle could potentially be adapted for selective deprotection. The O-Cbz group is also more susceptible to basic hydrolysis than the highly stable N-Cbz carbamate, although harsh conditions would be required. Mild basic conditions, however, might offer a pathway for selective cleavage of the O-Cbz group.

| Condition | Targeted Group | Rationale | Notes |

|---|---|---|---|

| Controlled Catalytic Hydrogenolysis | O-Cbz | The O-Cbz (carbonate) linkage is generally more labile to hydrogenolysis than the N-Cbz (carbamate). | Requires careful monitoring of the reaction to prevent over-reduction. |

| Mild Basic Hydrolysis (e.g., dilute LiOH) | O-Cbz | Carbonate esters are more susceptible to saponification than carbamates. | Conditions must be mild to avoid racemization or other side reactions. reddit.com |

| Inhibited Hydrogenolysis (e.g., with pyridine) | N-Cbz | Inhibitors can selectively slow the cleavage of O-benzyl type linkages. organic-chemistry.org | This strategy is based on parallels with O-benzyl ethers and may require optimization. |

Side Reactions and Their Mitigation During Deprotection Processes

Several side reactions can occur during the deprotection of Cbz-protected tyrosine, leading to impurities and reduced yields.

A significant side reaction, particularly during acid-catalyzed deprotection, is the intramolecular rearrangement of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain. nih.gov This acid-catalyzed O- to C-migration results in the formation of 3-benzyltyrosine as a byproduct. nih.gov

Mitigation Strategies for Benzyl Migration:

Scavengers: The use of cation scavengers like phenol or p-cresol (B1678582) in the acid mixture can trap the released benzyl cation, preventing it from alkylating the tyrosine ring. nih.gov

Solvent Systems: The choice of acid and solvent is critical. Using HBr in a mixture of phenol and p-cresol has been shown to reduce this side reaction compared to HBr in trifluoroacetic acid (TFA). nih.gov Similarly, a 7:3 mixture of TFA and acetic acid can suppress both the loss of O-benzyl protection and the formation of 3-benzyltyrosine. nih.gov

Other potential side reactions include:

Incomplete Hydrogenolysis: During catalytic hydrogenation, an insufficient hydrogen supply can lead to the formation of N-benzyl-protected intermediates instead of the fully deprotected amine. highfine.com

Byproduct Reactivity: When using reagents like trimethylsilyl (B98337) iodide (TMSI) for deprotection, the benzyl iodide byproduct is a potent alkylating agent that can cause unwanted secondary reactions. scientificupdate.com

Reduction of other groups: Catalytic hydrogenation can reduce other sensitive functional groups within the molecule, such as alkenes, alkynes, or aryl halides. scientificupdate.comthieme-connect.com

Derivatization and Analogues of N O Dicarbobenzoxy L Tyrosine in Research

Synthesis of Tyrosine Analogues with Modified Protecting Groups

The synthesis of tyrosine analogues often necessitates the use of various protecting groups to shield the reactive amino and hydroxyl functions during chemical transformations. The choice of protecting group is critical, as it must be stable under the reaction conditions for one step and easily removable in a subsequent step without affecting the rest of the molecule. While the carbobenzoxy (Cbz) group is common, researchers have explored a range of other protecting groups to modulate solubility, stability, and deprotection conditions.

Commonly used protecting groups for the amino (N) and hydroxyl (O) functionalities of tyrosine are summarized below:

| Protecting Group | Abbreviation | Common Method of Introduction | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz, Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., trifluoroacetic acid) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., piperidine) |

| Benzyl ether | Bzl | Benzyl bromide | Catalytic hydrogenation |

| tert-Butyl ether | tBu | Isobutylene | Strong acids |

The selection of these groups allows for orthogonal protection strategies, where one group can be removed selectively in the presence of others, a cornerstone of modern peptide and organic synthesis. For instance, the acid-labile Boc group can be removed while the base-labile Fmoc group remains intact, enabling stepwise synthesis of complex peptides. ub.edu The use of different alkoxycarbonyl groups as O-protective groups for tyrosine has been shown to be advantageous as they are not cleaved by acid or hydrogenation, which are common deprotection methods for N-protecting groups. google.com

Research has also focused on developing novel protecting groups to overcome specific challenges. For example, the p-nitrobenzyloxycarbonyl (pNZ) group has been used for the side chains of amino acids like lysine (B10760008) to prevent undesired side reactions during peptide synthesis. ub.edu The synthesis of tyrosine derivatives with modified protecting groups is crucial for their application in solid-phase peptide synthesis and the development of pharmaceuticals. chemimpex.comnbinno.com

Functionalization Strategies for Site-Specific Modifications

The ability to selectively modify tyrosine residues within peptides and proteins is a powerful tool in chemical biology and drug development. N,O-Dicarbobenzoxy-L-tyrosine, once incorporated into a peptide chain and deprotected, presents a reactive phenol (B47542) side chain that can be targeted for various modifications. These strategies enable the introduction of probes, labels, or novel functionalities to study protein structure and function or to create therapeutic conjugates. nih.gov

Several methods have been developed for the site-specific functionalization of tyrosine:

Enzymatic Modification: Enzymes like tyrosinase can hydroxylate tyrosine to L-DOPA, which can then be further modified. acs.orgnih.gov This enzymatic approach offers high selectivity for accessible tyrosine residues. acs.org Horseradish peroxidase (HRP) has also been used to catalyze the modification of surface-exposed tyrosine residues. nih.govresearchgate.net

Transition-Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have been employed to attach a variety of functional groups to tyrosine residues, offering a high degree of control over the modification. nih.gov Rhodium(III) has also been used to form a complex with tyrosine, enabling the introduction of functionalities through transmetalation. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and selective method for the functionalization of benzylic C-H bonds in tyrosine residues within complex peptides. princeton.eduresearchgate.net This technique allows for the late-stage modification of biomolecules under biocompatible conditions.

Click Chemistry: Tyrosine residues can be modified to introduce bioorthogonal handles, such as azides or alkynes, which can then be selectively reacted with complementary partners via "click" chemistry. nih.govresearchgate.net This allows for the efficient and specific attachment of various molecules.

These functionalization strategies have been instrumental in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. Site-specific modification of tyrosine ensures the production of homogeneous ADCs with improved therapeutic properties.

Role as an Intermediate in the Synthesis of Complex Biomolecules

N,O-Dicarbobenzoxy-L-tyrosine is a crucial intermediate in the synthesis of a wide range of complex biomolecules, including bioactive peptides, natural products, and peptidomimetics. nbinno.com Its protected nature allows for its seamless integration into multi-step synthetic pathways, ensuring the correct assembly of the final product.

In peptide synthesis , N-protected tyrosine derivatives are fundamental building blocks. nbinno.com Whether using solid-phase or solution-phase methodologies, the stepwise addition of amino acids requires the temporary protection of the amino group to prevent polymerization and ensure the correct sequence. The Cbz group is a classic and reliable choice for this purpose. nbinno.com

The synthesis of numerous bioactive peptides relies on the use of protected tyrosine. These peptides can have a variety of therapeutic applications. nih.gov For example, it is a precursor in the synthesis of analogues of thyrotropin-releasing hormone and other peptide hormones like insulin (B600854) and glucagon. google.com

Furthermore, N,O-Dicarbobenzoxy-L-tyrosine serves as a starting material for the synthesis of more complex natural products . For instance, it has been used in the synthesis of gliotoxin, a fungal metabolite with immunosuppressive and antimicrobial activities. mdpi.com The synthesis of peptidic natural products often presents significant challenges, and the use of protected amino acid intermediates is essential for success. nih.govbiorxiv.org

The versatility of this compound also extends to the creation of tyrosine-derived polymers , which are being explored as potential biomaterials due to their biocompatibility and degradability. acs.org

Stereoisomeric Studies Involving D-Tyrosine Derivatives in Synthetic Contexts

While the L-isomers of amino acids are the primary building blocks of proteins in nature, the incorporation of D-amino acids, such as D-tyrosine, into synthetic peptides can have profound effects on their structure and biological activity. D-amino acids can increase the resistance of peptides to enzymatic degradation, thereby prolonging their half-life in vivo.

Stereoisomeric studies involving D-tyrosine derivatives are important in several areas of research:

Peptide Chemistry: The synthesis of stereoisomeric dipeptides containing D-tyrosine and other amino acids has been shown to influence their biological effects. nih.gov The configuration of the amino acid residues can significantly alter the kinetic parameters of enzyme-catalyzed hydrolysis and the peptide's interaction with biological targets. nih.gov

Natural Product Synthesis: D-tyrosine serves as a chiral precursor for the enantioselective total synthesis of various natural products. A notable example is the synthesis of (-)-anisomycin, a potent antibiotic, which has been achieved starting from D-tyrosine. researchgate.net

Drug Development: The unnatural amino acid 2',6'-dimethyl-L-tyrosine has been widely used in the development of synthetic opioid ligands, often resulting in superior potency. nih.gov While this is an L-isomer, the principle of using unnatural isomers to enhance bioactivity is well-established. Studies on D-tyrosine derivatives in similar contexts are ongoing.

The synthesis of N-Carbobenzoxy-D-tyrosine provides the necessary protected building block for these stereoisomeric studies, allowing for its incorporation into peptides and other complex molecules using standard synthetic methodologies. tcichemicals.com The availability of both L- and D-isomers of protected tyrosine is therefore crucial for exploring the full chemical and biological space of tyrosine-containing molecules.

Analytical and Spectroscopic Methodologies in Chemical Synthesis Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical synthesis, providing robust methods for both the qualitative assessment of reaction mixtures and the quantitative determination of product purity. It is also the primary means of purifying synthetic products from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis of protected amino acids like N-o-Dicarbobenzoxy-L-tyrosine. It offers high resolution, sensitivity, and reproducibility for determining the purity of the final compound and synthetic intermediates. nih.govnih.gov The development of a suitable HPLC method typically involves optimizing several parameters to achieve a good separation of the target compound from potential impurities.

Reverse-phase HPLC is the most common mode used for these types of molecules. A typical method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the carboxylic acid group of the analyte is protonated. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings of the tyrosine and carbobenzoxy groups absorb, typically around 220 nm or 254-280 nm. nih.govmdpi.com

A hypothetical HPLC method for analyzing N-o-Dicarbobenzoxy-L-tyrosine is detailed in the table below.

| Parameter | Condition | Rationale |

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides effective separation for moderately nonpolar molecules. |

| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA | Gradient elution allows for the separation of compounds with a range of polarities. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both more polar starting materials and the less polar protected product. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at 220 nm and 254 nm | The peptide bond and aromatic rings absorb at 220 nm, while the aromatic systems of tyrosine and Cbz groups absorb at 254 nm. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

This method would be validated for specificity, linearity, precision, and accuracy to ensure it is suitable for routine quality control analysis of synthesized N-o-Dicarbobenzoxy-L-tyrosine. nih.gov

Beyond HPLC, other chromatographic methods are employed during the synthesis of N-o-Dicarbobenzoxy-L-tyrosine.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and simple technique used for monitoring the progress of a chemical reaction. tubitak.gov.tr By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes), one can visualize the disappearance of starting materials and the appearance of the product. The spots can be visualized under UV light, owing to the aromatic nature of the compound, or by staining with reagents like ninhydrin (B49086) if a free amine is present, or potassium permanganate. For L-tyrosine and its derivatives, solvent systems like phenol-water have been shown to provide good separation. tubitak.gov.tr

Flash Column Chromatography: For the purification of N-o-Dicarbobenzoxy-L-tyrosine on a preparative scale, flash column chromatography is the method of choice. This technique uses a stationary phase (e.g., silica gel) packed in a column and a solvent system, similar to that developed for TLC, is passed through the column under pressure. This allows for the separation and isolation of the desired product in high purity from multi-gram scale reaction mixtures.

Micellar Electrokinetic Chromatography (MEKC): MEKC, a mode of capillary electrophoresis, is another powerful separation technique that can be applied to amino acid derivatives. nih.gov It offers very high separation efficiency and requires only minute amounts of sample. This technique could be employed for the high-resolution analysis of complex mixtures containing N-o-Dicarbobenzoxy-L-tyrosine and closely related impurities. nih.gov

Spectroscopic Approaches for Structural Confirmation and Reaction Monitoring During Synthesis

Spectroscopic methods are essential for elucidating the structure of newly synthesized molecules and for confirming the identity of intermediates along a synthetic pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of N-o-Dicarbobenzoxy-L-tyrosine.

¹H NMR: The proton NMR spectrum would show characteristic signals for the tyrosine backbone, including the alpha-proton (α-H), the two beta-protons (β-H), and the protons on the aromatic ring. Additionally, distinct signals would appear for the two carbobenzoxy (Cbz) protecting groups, specifically the methylene (B1212753) (CH₂) protons and the ten protons on the two phenyl rings. nih.govucla.edu The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. researchgate.net It would show distinct resonances for the carbonyl carbons (from the carboxylic acid and the two carbamate (B1207046) groups), the carbons of the aromatic rings (both from the tyrosine side chain and the Cbz groups), the aliphatic α- and β-carbons, and the methylene carbons of the Cbz groups. ucla.eduresearchgate.net

The expected chemical shifts for N-o-Dicarbobenzoxy-L-tyrosine are summarized in the table below, based on known values for L-tyrosine and related protected structures. nih.govucla.eduresearchgate.net

| Group | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Tyrosine Backbone | α-CH | ~4.5 | ~55 |

| β-CH₂ | ~3.0 | ~37 | |

| COOH | - | ~173 | |

| Tyrosine Side Chain | Aromatic CH | ~6.7 - 7.1 | ~116, ~131 |

| Aromatic C-OH | - | ~156 | |

| Aromatic C-CH₂ | - | ~128 | |

| N-Carbobenzoxy | NH | ~5.1 | - |

| C=O (carbamate) | - | ~156 | |

| CH₂ | ~5.1 | ~67 | |

| Aromatic CH | ~7.3 | ~128-136 | |

| O-Carbobenzoxy | C=O (carbonate) | - | ~153 |

| CH₂ | ~5.2 | ~70 | |

| Aromatic CH | ~7.4 | ~128-136 |

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). nist.gov For synthetic chemistry, it is used to confirm the identity of the product and to monitor the progress of a reaction. nih.gov

Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used for protected amino acids. ESI-MS analysis of N-o-Dicarbobenzoxy-L-tyrosine would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the determination of the elemental formula, providing definitive confirmation of the product's identity. nih.gov During synthesis, MS can be used to track the consumption of reactants and the formation of the desired product by observing the corresponding changes in the mass spectrum of the reaction mixture over time. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting and quantifying compounds containing chromophores. mdpi.com N-o-Dicarbobenzoxy-L-tyrosine possesses three aromatic rings—one in the tyrosine side chain and two in the carbobenzoxy groups—which act as strong chromophores. The tyrosine phenolic group typically absorbs light around 275-280 nm. iosrjournals.orgnih.gov The addition of the two Cbz groups, which also contain phenyl rings, would lead to a more complex spectrum with strong absorbance in the 250-280 nm range. This property is exploited in HPLC with UV detection. During synthesis, monitoring the reaction of L-tyrosine with benzyl (B1604629) chloroformate, for example, could be achieved by observing changes in the UV spectrum as the protecting groups are added. scialert.net Spectrophotometric titration can also be used to study the ionization of the phenolic hydroxyl group, which shifts the absorbance peaks to longer wavelengths (e.g., from 275 nm to 295 nm). nih.gov

Fluorescence Spectroscopy: The phenolic side chain of tyrosine is intrinsically fluorescent, typically with an emission maximum around 310 nm when excited near 275 nm. mdpi.comnih.gov This property can be used for sensitive detection. However, the modification of the phenolic hydroxyl group with a carbobenzoxy group in N-o-Dicarbobenzoxy-L-tyrosine would significantly alter its fluorescent properties, potentially quenching the fluorescence or shifting the emission wavelength. Changes in fluorescence can serve as a sensitive probe for monitoring reactions involving the tyrosine side chain. researchgate.net The environmental sensitivity of tyrosine's fluorescence also allows for its use in studying interactions and conformational changes. nih.gov

Future Research Directions and Unaddressed Challenges

Integration with Automated Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has become the standard for producing peptides in both research and industrial settings. nih.govbeilstein-journals.org The integration of protected amino acids like N,O-Dicarbobenzoxy-L-tyrosine into these automated workflows is crucial for efficiency and reproducibility. nih.gov However, challenges remain, particularly in the synthesis of "difficult sequences" that are prone to aggregation. rsc.org

Backbone protection strategies are being developed and automated to improve the synthesis of such aggregation-prone peptides. By introducing protecting groups on the peptide backbone, it is possible to disrupt the interchain hydrogen bonding that leads to aggregation, thereby improving the yield and purity of the final product. nih.govrsc.org The automated introduction of these backbone protections represents a significant advancement in the field. rsc.org

Future research will likely focus on the development of new resins, linkers, and protecting group strategies that are optimized for automated SPPS. nih.gov This includes the design of protecting groups that are not only orthogonal to the temporary Nα-protecting group (e.g., Fmoc) but are also fully compatible with the reagents and conditions used in automated synthesizers. beilstein-journals.org The ability to seamlessly integrate novel protected amino acids into automated platforms will be a key driver of innovation in peptide science.

Exploration in Next-Generation Bioconjugation Chemistries

The selective modification of proteins and peptides is a rapidly growing field with applications in therapeutics, diagnostics, and materials science. Tyrosine has emerged as an attractive target for bioconjugation due to its relatively low surface exposure and abundance, which allows for site-selective modifications. nih.govrsc.org This provides an alternative to more traditional cysteine and lysine-based strategies. researchgate.net

Next-generation bioconjugation chemistries are exploring novel methods for the selective functionalization of tyrosine residues. These methods aim to be highly efficient and chemoselective, enabling the creation of well-defined and homogeneous bioconjugates. researchgate.net The development of chemoenzymatic approaches, for example, allows for the site-specific modification of antibodies without the need for genetic engineering.

Future research in this area will focus on expanding the toolbox of tyrosine-based bioconjugation reactions. This includes the development of new reagents and catalysts that can selectively target tyrosine residues under mild, biocompatible conditions. nih.gov The ability to install a wide range of functional moieties onto peptides and proteins via tyrosine modification will open up new avenues for the creation of novel biomaterials and therapeutic agents.

Computational Chemistry Approaches for Predicting Reactivity and Conformation

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the behavior of molecules in chemical reactions. acs.org In the context of peptide synthesis, computational approaches can be used to predict the reactivity of protected amino acids and the conformation of peptides, providing insights that can guide the design of synthetic strategies. nih.gov

For instance, quantum chemical methods can be used to screen and predict the antioxidant activity of peptides based on the electronic properties of their constituent amino acids. nih.gov Such studies can help in the design of peptides with specific biological functions. Furthermore, computational tools can be employed to predict the three-dimensional structure of peptides and to understand how the incorporation of unnatural or protected amino acids influences their conformation. beilstein-journals.org

Future research will likely see a greater integration of computational chemistry into the workflow of peptide synthesis. This could involve the use of machine learning algorithms to predict the outcome of coupling reactions, identify potential side reactions, and optimize reaction conditions. nih.gov The ability to accurately model the behavior of protected amino acids like N,O-Dicarbobenzoxy-L-tyrosine will be invaluable for the rational design of complex synthetic targets.

| Computational Approach | Application in Peptide Chemistry | Potential Impact |

| Quantum Chemistry | Prediction of antioxidant activity of peptides. | Design of peptides with specific biological functions. |

| Molecular Dynamics | Simulation of peptide conformation and dynamics. | Understanding the structural effects of protecting groups. |

| Machine Learning | Prediction of reaction outcomes and optimization of synthesis conditions. | Increased efficiency and success rate of peptide synthesis. |

Strategies for Minimizing Environmental Impact in Synthetic Procedures

The chemical synthesis of peptides, particularly on a large scale, can generate significant amounts of hazardous waste. rsc.org There is a growing emphasis on the development of "green" synthetic methodologies that minimize the environmental impact of peptide production. rsc.org This includes the use of more environmentally benign solvents, the development of catalytic and waste-free reactions, and the implementation of processes that reduce energy consumption. advancedchemtech.com

One of the major contributors to the environmental footprint of peptide synthesis is the use of large volumes of organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org Research is focused on finding greener alternatives, such as propylene (B89431) carbonate, and developing synthetic protocols that can be performed in water. rsc.orgnih.gov The use of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables solid-phase peptide synthesis to be carried out in aqueous conditions. nih.gov

Another key aspect of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product. nih.gov In peptide synthesis, this can be addressed by using more efficient coupling reagents and by developing protecting group strategies that minimize the number of synthetic steps and the generation of byproducts. researchgate.net The move towards minimal-protection strategies in solid-phase peptide synthesis aims to reduce the use of protecting groups altogether, thereby simplifying the synthetic process and reducing waste. researchgate.net

Future efforts in this area will continue to focus on the 12 principles of green chemistry, aiming to create a more sustainable future for peptide synthesis. rsc.org This will involve a holistic approach that considers the entire lifecycle of the synthetic process, from the synthesis of the protected amino acids to the purification of the final peptide product.

Q & A

Q. How to address discrepancies in reported melting points or spectral data across literature sources?

Q. What statistical methods are appropriate for analyzing reaction yield variability in N-o-Dicarbobenzoxy-L-tyrosine synthesis?

- Methodology : Multivariate analysis (e.g., ANOVA) identifies significant factors (temperature, reagent ratio). Design of experiments (DoE) frameworks optimize conditions while accounting for interaction effects .

Applications in Research

Q. How is N-o-Dicarbobenzoxy-L-tyrosine utilized in the synthesis of iodinated tyrosine derivatives for radiopharmaceuticals?

- Methodology : Electrophilic iodination (e.g., using ICl or N-iodosuccinimide) at the 3,5-positions of the aromatic ring, followed by deprotection, yields I-labeled tracers. Purity is critical to avoid radioactive byproducts .

Q. What role does N-o-Dicarbobenzoxy-L-tyrosine play in studying enzyme-substrate interactions in tyrosine kinases?

- Methodology : The Cbz group mimics phosphorylated tyrosine, serving as a non-hydrolyzable analog in kinetic assays. X-ray crystallography of enzyme-cofactor complexes reveals binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.